

Application Note: Profiling 8-Oxohexadecanoic Acid (8-OPA) in Advanced Lipidomics

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 8-Oxohexadecanoic acid

CAS No.: 2777-52-8

Cat. No.: B3050670

[Get Quote](#)

Executive Summary

The discovery of novel bioactive lipids is reshaping our understanding of metabolic regulation and disease pathology. Among these, **8-oxohexadecanoic acid** (also known as 8-keto palmitic acid or 8-oxopalmitic acid) has recently emerged as a critical member of a previously unrecognized class of endogenous lipids: Saturated Oxo Fatty Acids (SOFAs) [1].

Historically overlooked due to their low abundance and the analytical limitations of traditional gas chromatography, SOFAs are now accessible via high-resolution mass spectrometry (LC-HRMS). As a Senior Application Scientist, I have designed this application note to guide researchers through the biological significance, analytical challenges, and validated LC-HRMS protocols required to accurately quantify **8-oxohexadecanoic acid** in complex biological matrices such as human plasma, dairy, and plant tissues.

Chemical Identity and Physico-Chemical Properties

8-Oxohexadecanoic acid is a 16-carbon saturated fatty acid carrying a ketone (oxo) group at the C8 position. The presence of this mid-chain carbonyl group significantly alters its polarity and biological reactivity compared to its parent molecule, palmitic acid.

Table 1: Chemical and Mass Spectrometric Properties of **8-Oxohexadecanoic Acid**

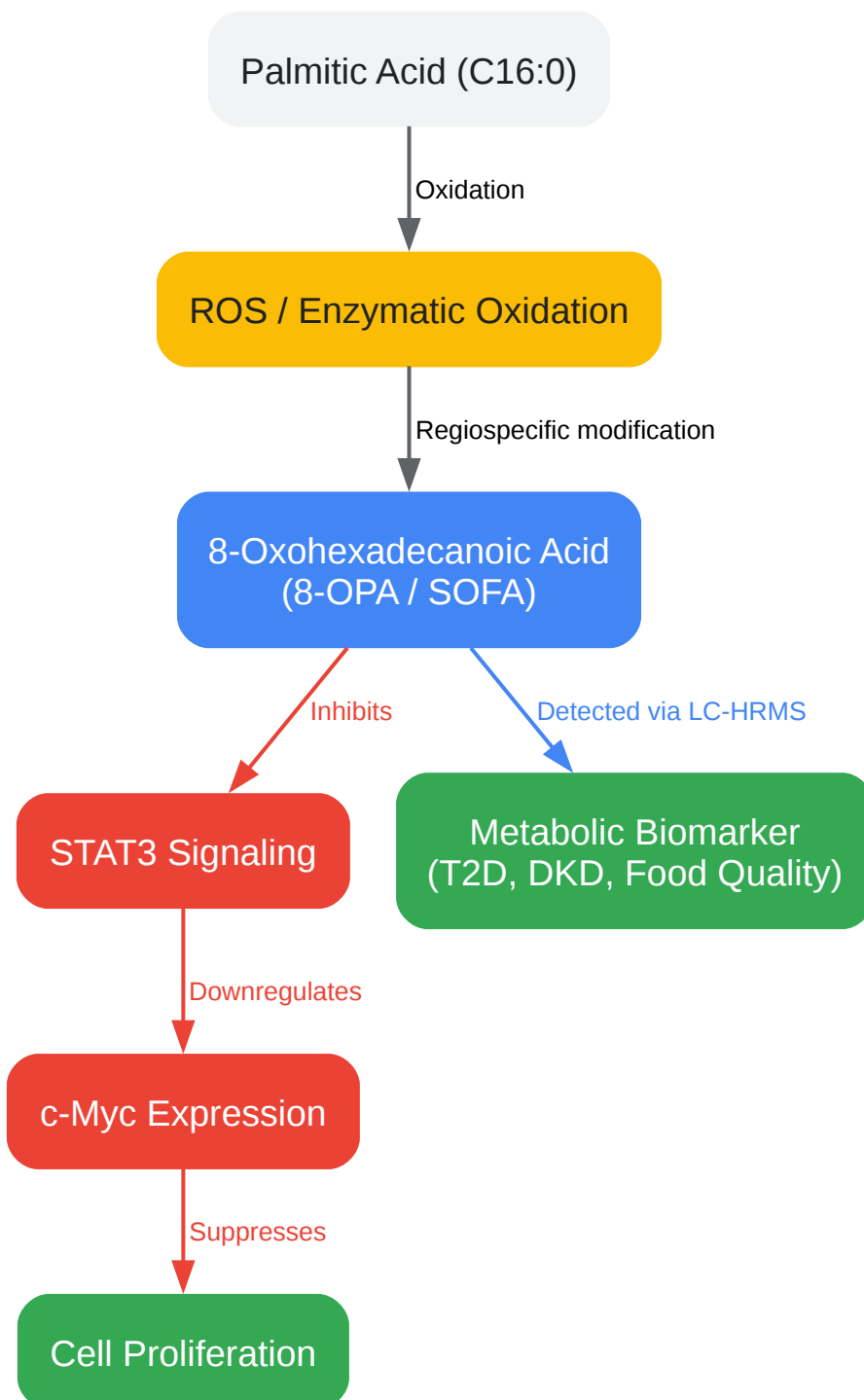
Property	Value	Causality / Analytical Implication
Common Names	8-Oxopalmitic acid, 8-keto palmitic acid	N/A
Molecular Formula	C ₁₆ H ₃₀ O ₃	N/A
Monoisotopic Mass	270.2195 Da	Requires high mass accuracy (HRMS) to differentiate from isobaric interferences.
Exact Mass [M-H] ⁻	269.2122 m/z	Analyzed in negative ESI mode due to the ready deprotonation of the carboxyl group.
LIPID MAPS ID	LMFA01060055	Essential for database matching and targeted lipidomic libraries [2].
LogP (Predicted)	~4.9	Highly hydrophobic; requires organic mobile phases (e.g., Isopropanol/Acetonitrile) for efficient chromatographic elution.

Biological Significance and Mechanistic Pathways

Unlike standard saturated fatty acids which primarily serve as energy storage or structural components, SOFAs act as potent signaling molecules. Recent in vitro studies have demonstrated that **8-oxohexadecanoic acid** and its regioisomers possess significant anti-proliferative properties. Specifically, they suppress the expression of the STAT3 signaling pathway and its downstream target c-myc, effectively inhibiting human cancer cell growth [1].

Furthermore, untargeted lipidomics has identified **8-oxohexadecanoic acid** as a differential biomarker in metabolic disorders. For instance, in models of Type 2 Diabetic Kidney Disease

(DKD), 8-keto palmitic acid levels are significantly altered, indicating its role in oxidative stress and disease progression [3]. It is also utilized as a marker of lipid oxidation and processing quality in food science, particularly in the volatilomic and lipidomic profiling of nuts and dairy products [4].



[Click to download full resolution via product page](#)

Figure 1: Proposed metabolic generation and downstream signaling pathway of 8-oxohexadecanoic acid.

Analytical Strategy: Why LC-HRMS?

Historically, fatty acids were analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization (e.g., forming Fatty Acid Methyl Esters, FAMES). However, the derivatization process can artificially alter oxidized lipids, and the high temperatures can degrade thermally labile oxo-groups.

The LC-HRMS Advantage: Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) allows for the direct, derivatization-free analysis of free fatty acids. By utilizing a reversed-phase C18 column and negative Electrospray Ionization (ESI-), we can achieve high-throughput profiling (typically a 10-minute run) while preserving the native state of the SOFAs [5]. The high mass accuracy (< 5 ppm) is critical to distinguish **8-oxohexadecanoic acid** (m/z 269.2122) from other isobaric interferences in complex biological matrices.

Validated Experimental Protocol

Self-Validating Sample Preparation (Human Plasma)

Causality Note: Lipid extraction must be performed at low temperatures to halt enzymatic activity and prevent ex vivo autoxidation, which would artificially inflate the levels of oxo-fatty acids.

- Thawing: Thaw plasma samples strictly on ice.
- Protein Precipitation: Transfer 50 μL of plasma into a pre-chilled 1.5 mL Eppendorf tube. Add 150 μL of ice-cold Methanol containing an internal standard (e.g., 10 μL of 10 $\mu\text{g}/\text{mL}$ Pentadecanoic acid-d29).
 - Why Methanol? Methanol efficiently precipitates plasma proteins while maintaining high solubility for medium-to-long chain fatty acids.
- Extraction: Vortex vigorously for 30 seconds. Incubate the mixture at -20°C for 30 minutes to maximize protein precipitation.
- Separation: Centrifuge at $14,000 \times g$ for 15 minutes at 4°C .

- Reconstitution: Carefully transfer 100 μL of the supernatant into an LC vial equipped with a glass insert. Add 100 μL of LC-MS grade Water to match the initial mobile phase conditions, preventing solvent-induced peak broadening.
- Quality Control (QC): Prepare a pooled QC sample by mixing 10 μL of supernatant from every sample. Inject the QC after every 10 samples to validate instrument stability and monitor signal drift.

LC-HRMS Instrumental Method

Table 2: Liquid Chromatography Gradient Conditions Column: Kinetex C18 (100 \times 2.1 mm, 1.7 μm) maintained at 40°C. Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile/Isopropanol (70:30, v/v) + 0.1% Formic Acid

Time (min)	Flow Rate (mL/min)	% Mobile Phase A	% Mobile Phase B	Rationale
0.0	0.3	60	40	High aqueous content focuses the analyte at the column head.
2.0	0.3	40	60	Gradual increase elutes medium-chain lipids.
6.0	0.3	5	95	High organic strength elutes long-chain and highly hydrophobic SOFAs.
8.0	0.3	5	95	Column wash to remove strongly bound triglycerides.
8.1	0.3	60	40	Return to initial conditions.
10.0	0.3	60	40	Column re-equilibration.

Table 3: High-Resolution Mass Spectrometry Parameters (Negative ESI)

Parameter	Setting	Causality
Scan Mode	Full MS / ddMS2	Full scan for quantitation; data-dependent MS2 for structural confirmation.
Mass Range	m/z 100 - 1000	Captures all free fatty acids and oxidized derivatives.
Resolution	70,000 (at m/z 200)	Ensures separation of 8-OPA from nominal mass interferences.
Spray Voltage	2.5 kV	Optimized for negative ionization without inducing in-source fragmentation.
Capillary Temp	320°C	Facilitates efficient desolvation of the highly organic mobile phase.

Data Processing and Identification

- Targeted Extraction: Extract the exact mass chromatogram for $[M-H]^-$ at m/z 269.2122 with a mass tolerance window of ± 5 ppm.
- Isomer Differentiation: Because **8-oxohexadecanoic acid** is one of several regioisomers (e.g., 6-oxo, 7-oxo, 9-oxo, 10-oxo), baseline chromatographic separation is mandatory. Confirmation must rely on matching the retention time with a synthesized analytical standard[1].
- Validation: A peak is considered valid only if the signal-to-noise ratio (S/N) > 10, the mass error is < 5 ppm, and the retention time matches the standard within ± 0.1 min.

Conclusion

The integration of LC-HRMS into lipidomics has unlocked the ability to profile low-abundance, highly bioactive lipids like **8-oxohexadecanoic acid**. By adhering to strict, cold-extraction

protocols and utilizing high-resolution mass accuracy, researchers can confidently map the role of SOFAs in cancer cell proliferation, diabetic nephropathy, and food quality matrices.

References

- Batsika, C. S., et al. (2021). Saturated Oxo Fatty Acids (SOFAs): A Previously Unrecognized Class of Endogenous Bioactive Lipids Exhibiting a Cell Growth Inhibitory Activity. *Journal of Medicinal Chemistry*, ACS Publications.[[Link](#)]
- LIPID MAPS Structure Database (LMSD). 8-keto palmitic acid (LMFA01060055).[[Link](#)]
- Li, Y., et al. (2023). *Lactiplantibacillus plantarum* NKK20 Increases Intestinal Butyrate Production and Inhibits Type 2 Diabetic Kidney Injury through PI3K/Akt Pathway. *Journal of Diabetes Research*. [[Link](#)]
- Otu, P. N., et al. (2025). Overview of Fatty Acids and Volatiles in Selected Nuts: Their Composition and Analysis. *Foods* (MDPI).[[Link](#)]
- Kokotou, M. G., et al. (2022). Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). *Metabolites* (MDPI).[[Link](#)]
- To cite this document: BenchChem. [[Application Note: Profiling 8-Oxohexadecanoic Acid \(8-OPA\) in Advanced Lipidomics](#)]. BenchChem, [2026]. [[Online PDF](#)]. Available at: [<https://www.benchchem.com/product/b3050670/docs#application-note-profiling-8-oxohexadecanoic-acid-8-opa-in-advanced-lipidomics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)